![molecular formula C18H16N2O3 B2915801 3-(3-Phenylpropanamido)benzofuran-2-carboxamide CAS No. 477294-89-6](/img/structure/B2915801.png)
3-(3-Phenylpropanamido)benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
Several synthetic routes have been explored to obtain 3-(3-Phenylpropanamido)benzofuran-2-carboxamide. One reported method involves the synthesis of 3-methylbenzofuran derivatives and 3-(morpholinomethyl)-benzofuran derivatives. These compounds have demonstrated anticancer activity against human cancer cell lines, including NCI-H23 and A549 .
Scientific Research Applications
Synthesis and Biological Evaluation
A series of benzofuran carboxamide derivatives, including those similar to 3-(3-Phenylpropanamido)benzofuran-2-carboxamide, have been synthesized and evaluated for their biological activities. For example, Lavanya et al. (2017) synthesized new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives and evaluated them for antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. The compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, highlighting their potential as bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).
Antimicrobial and Anti-inflammatory Activities
Xie et al. (2014) developed a series of benzofuran-2-carboxamides using a microwave-assisted one-pot parallel approach and evaluated their in vivo anti-inflammatory, analgesic, and antipyretic activities. Some derivatives exhibited potent activities, showcasing the therapeutic potential of benzofuran-2-carboxamide derivatives in treating inflammation-related conditions (Xie et al., 2014).
Neuroprotective and Antioxidant Effects
Cho et al. (2015) synthesized novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities using primary cultured rat cortical neuronal cells and in vitro cell-free bioassays. Compounds with specific substitutions exhibited significant neuroprotective action against NMDA-induced excitotoxicity, similar to known NMDA antagonists. These findings suggest that certain structural modifications in benzofuran-2-carboxamide derivatives can enhance their neuroprotective and antioxidant properties (Cho et al., 2015).
Selective Ligands for Sigma Receptors
Marriott et al. (2012) synthesized novel benzofuran-2-carboxamide ligands selective for sigma receptors, demonstrating the potential of benzofuran derivatives in developing selective ligands for neurological targets. These ligands exhibited high affinity at the sigma-1 receptor, indicating their potential in neurological research and drug development (Marriott et al., 2012).
Mechanism of Action
Target of Action
It is known that furan derivatives, which this compound is a part of, have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan derivatives have been shown to display a wide range of antimicrobial and anticancer properties .
properties
IUPAC Name |
3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQMSKWAXKYODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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